molecular formula C11H14N2O5 B12882074 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid

Cat. No.: B12882074
M. Wt: 254.24 g/mol
InChI Key: BZMFIBHEKDVFFA-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

2-[(5-methyl-2-propanoyl-1,3-oxazole-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C11H14N2O5/c1-4-7(14)10-13-8(6(3)18-10)9(15)12-5(2)11(16)17/h5H,4H2,1-3H3,(H,12,15)(H,16,17)

InChI Key

BZMFIBHEKDVFFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(O1)C)C(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxamido and propanoic acid groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity. For example, processes similar to those used in the preparation of bilastine, which involve the use of novel intermediates, can be adapted for the production of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl₂) for the conversion of carboxylic acids into acid chlorides, and strong acids like HCl or H₂SO₄ to enhance the reactivity of the carboxylic acid group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of carboxylic acids into esters using Fischer esterification can yield various ester derivatives .

Scientific Research Applications

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can be represented as follows:

C12H15N3O4\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This structure features a propanoic acid moiety attached to an oxazole ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anti-inflammatory, immunomodulatory, and anticancer properties. Various studies have reported its effects on cell viability, cytokine release, and enzyme inhibition.

1. Anti-inflammatory Activity

Research indicates that derivatives of propanoic acid compounds exhibit anti-inflammatory effects by modulating cytokine release. In a study involving peripheral blood mononuclear cells (PBMC), it was found that certain derivatives significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while enhancing IL-10 production at specific concentrations . This suggests a dual role in promoting anti-inflammatory responses while suppressing inflammatory mediators.

2. Anticancer Activity

Preliminary studies have shown that 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound inhibited the growth of Manca human lymphoid leukemia and H35 hepatoma cells with IC50 values indicating significant potency compared to standard treatments . The mechanism appears to involve the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis in rapidly dividing cells .

Case Study 1: Cytokine Modulation

In an experiment assessing the immune response modulation, 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid was administered to cultured PBMCs stimulated with lipopolysaccharides (LPS). The results indicated a marked decrease in IFN-γ levels by approximately 44% at higher concentrations, alongside an increase in IL-10 production, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Antitumor Efficacy

A study focusing on the anticancer properties of this compound revealed that it effectively reduced cell viability in several cancer models. The compound's mechanism was linked to its ability to enter cells via transport systems associated with folate metabolism, enhancing its efficacy against resistant cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IFN-γ; increase in IL-10
AnticancerGrowth inhibition in leukemia and hepatoma cells
CytotoxicityIC50 values indicating significant potency

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